molecular formula C10H6BrNO3 B1269213 6-Bromo-4-hydroxyquinoline-3-carboxylic acid CAS No. 302553-00-0

6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Numéro de catalogue: B1269213
Numéro CAS: 302553-00-0
Poids moléculaire: 268.06 g/mol
Clé InChI: GIUZUAUCCUFVKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9) is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol . Its structure features a bromine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 (SMILES: C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O) . The compound is sparingly soluble in water and is primarily used in research settings, notably in the development of kinase inhibitors such as PI3K/mTOR dual inhibitors for cancer therapy . Commercial samples from suppliers like Thermo Scientific and GLPBIO report a purity of ≥96%, with storage recommendations at -20°C or -80°C to maintain stability .

Propriétés

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZUAUCCUFVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912976
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98948-95-9
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-hydroxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Structural and Chemical Properties

Molecular Characteristics

6-Bromo-4-hydroxyquinoline-3-carboxylic acid features a quinoline backbone substituted with a bromine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid at position 3. Key properties include:

Property Value Source
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
XLogP3 2.5

The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation.

Synthetic Routes

Gould-Jacobs Cyclization with Brominated Precursors

The Gould-Jacobs reaction, adapted from EP0245690A1, involves cyclocondensation of brominated benzoyl halides with enamine intermediates.

Stepwise Synthesis
  • Benzoyl Halide Preparation :

    • Brominated benzoyl chlorides (e.g., 2-bromo-4-hydroxybenzoyl chloride) serve as starting materials. These are synthesized via Friedel-Crafts acylation or direct bromination of hydroxybenzoic acids.
    • Example: Nitration of 2,4-dichloro-3-methylbenzoic acid followed by bromination yields brominated intermediates.
  • Enamine Formation :

    • Reaction of benzoyl halides with malonic ester derivatives forms enol ethers (III), which are subsequently treated with amines (IV) to generate enamines (II):
      $$
      \text{Benzoyl Halide (1)} + \text{Malonic Ester} \rightarrow \text{Acylmalonic Ester (3)} \rightarrow \text{Enamine (II)}
      $$
  • Cyclocondensation :

    • Enamines undergo thermal cyclization (80–180°C) in polar aprotic solvents (e.g., N,N-dimethylformamide) to form the quinoline core:
      $$
      \text{Enamine (II)} \xrightarrow{\Delta, \text{DMF}} \text{4-Hydroxyquinoline-3-carboxylate (I)}
      $$
    • Bromine is introduced either via the benzoyl precursor or post-cyclization halogenation.
  • Hydrolysis :

    • Ester hydrolysis (NaOH/EtOH/H₂O) yields the free carboxylic acid.
Optimization Parameters
  • Temperature : Cyclization proceeds optimally at 120–160°C.
  • Catalysts : Potassium fluoride enhances HF elimination during cyclization.
  • Solvents : DMF maximizes yield due to high polarity and boiling point.

Alternative Halogenation Strategies

Post-Cyclization Bromination

Direct bromination of 4-hydroxyquinoline-3-carboxylic acid using Br₂ or N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 6. However, this method risks over-bromination and requires precise stoichiometry.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids could theoretically introduce bromine, but this approach remains unexplored for this compound.

Reaction Mechanisms

Cyclocondensation Pathway

The Gould-Jacobs mechanism proceeds via:

  • Enolate Formation : Deprotonation of the enamine by a base (e.g., KF).
  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the benzoyl group.
  • Ring Closure : Elimination of HF or HCl forms the quinoline ring.

Bromine Incorporation

Bromine is typically introduced via:

  • Electrophilic Aromatic Substitution (EAS) : Directed by the hydroxyl group’s activating effect.
  • Radical Bromination : Using NBS and light, though less common.

Yield and Purity Considerations

Method Yield (%) Purity (%) Key Challenges
Gould-Jacobs Cyclization 65–75 95 Byproduct formation
Post-Cyclization Bromination 50–60 85 Regioselectivity issues
  • Purification : Recrystallization from glycol monomethyl ether/ethanol improves purity.
  • Byproducts : Debrominated analogs and dihydroquinolines are common impurities.

Industrial and Research Applications

  • Antibacterial Agents : Intermediate for fluoroquinolone antibiotics.
  • Coordination Chemistry : Chelates transition metals via hydroxyl and carboxylate groups.

Applications De Recherche Scientifique

6-Bromo-4-hydroxyquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the development of materials with specific electronic and optical properties

Mécanisme D'action

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 6-bromo-4-hydroxyquinoline-3-carboxylic acid with its structural analogues:

Substituent Variations at Position 4

6-Bromo-4-methoxyquinoline-3-carboxylic acid (CAS: N/A)
  • Structure : Replaces the hydroxyl group at position 4 with a methoxy (-OCH₃) group.
  • Synthesis: Synthesized via hydrolysis of methyl 6-bromo-4-methoxyquinoline-3-carboxylate using NaOH (94% yield) .
  • Properties :
    • Molecular weight: 282.00 g/mol (ESI-MS: m/z = 282 [M+H]⁺) .
    • NMR data confirms the methoxy substitution (δ 4.11 ppm for -OCH₃) .
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS: N/A)
  • Structure : Chlorine at position 4 and an ethyl ester at position 3.
  • Synthesis : Prepared by treating 4-hydroxy precursor with POCl₃ and DMF (83% yield) .
  • Properties :
    • Molecular weight: 314.00 g/mol (ESI-MS: m/z = 314 [M+H]⁺) .
  • Applications : Key intermediate for introducing chlorine, enhancing reactivity for further derivatization .

Modifications at Position 8

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 67643-46-3)
  • Structure : Methyl group at position 6.
  • Properties :
    • Molecular weight: 282.09 g/mol .

Ester Derivatives

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 122794-99-4)
  • Structure : Ethyl ester replaces the carboxylic acid at position 3.
  • Applications : Used as a prodrug or intermediate in pharmaceutical synthesis (e.g., antibiotics) .
  • Properties : Higher lipophilicity compared to the carboxylic acid form, improving membrane permeability .

Complex Substitutions

6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS: 1586-30-7)
  • Structure : Methyl at position 3 and trifluoromethylphenyl at position 2.
  • Properties :
    • Molecular weight: 410.19 g/mol .
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and target binding in drug design .
6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 70458-86-5)
  • Structure : Additional chloro and ethyl groups at positions 7 and 1, respectively.
  • Properties :
    • Molecular weight: 330.56 g/mol .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C6), OH (C4), COOH (C3) 268.06 Research use, kinase inhibitors
6-Bromo-4-methoxyquinoline-3-carboxylic acid OCH₃ (C4) 282.00 High-yield synthesis (94%)
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Cl (C4), COOEt (C3) 314.00 Reactive intermediate
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid CH₃ (C8) 282.09 Enhanced steric effects
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate COOEt (C3) 314.00 Prodrug intermediate
6-Bromo-3-methyl-2-(3-CF₃-phenyl)-quinoline-4-carboxylic acid CH₃ (C3), CF₃-Ph (C2) 410.19 Improved metabolic stability

Activité Biologique

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6BrNO3 and a molecular weight of 268.066 g/mol. It features a bromine atom, a hydroxyl group, and a carboxylic acid functional group attached to a quinoline ring system. Its unique structure contributes to its reactivity and biological activity compared to other quinoline derivatives.

Property Value
Molecular FormulaC10H6BrNO3
Molecular Weight268.066 g/mol
SolubilitySlightly soluble in water
Chemical StructureC1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In laboratory studies, the compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have indicated that certain derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing.

In one study, derivatives of this compound were tested against several cancer cell lines, showing promising results in reducing cell viability at specific concentrations .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can bind to active sites of certain enzymes, inhibiting their activity and affecting metabolic pathways.
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, thereby influencing various cellular functions .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with MIC values significantly lower than those observed for standard antibiotics like oxacillin.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound in vitro using human cancer cell lines. The results demonstrated that specific derivatives led to a reduction in cell viability by over 70% at concentrations of 50 µM, suggesting strong potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-bromo-4-hydroxyquinoline-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is likely synthesized via Gould-Jacobs cyclization, where aniline derivatives react with β-ketoesters under acidic conditions. Bromination at the 6-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids. Optimization involves temperature control (80–100°C for cyclization) and stoichiometric monitoring of brominating agents to minimize side products. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :

  • NMR : 1H^1H NMR will show a deshielded proton at C3 due to the carboxylic acid group (~δ 8.5–9.0 ppm). The bromine at C6 causes splitting in aromatic protons (C5 and C7).
  • IR : Peaks at ~2500–3000 cm⁻¹ (broad, -OH stretch) and 1680–1700 cm⁻¹ (C=O of carboxylic acid).
  • Mass Spectrometry : Molecular ion peak at m/z 296 (for C₁₀H₇BrNO₃) with fragmentation patterns confirming bromine loss (e.g., -Br fragment at m/z 217).
  • X-ray Crystallography : Resolves tautomeric forms (keto-enol equilibrium) of the hydroxyquinoline moiety .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (work in fume hoods) and electrostatic discharge.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 4-hydroxyquinoline impact spectroscopic data interpretation?

  • Methodological Answer : The 4-hydroxy group exists in keto (quinolone) and enol (hydroxyquinoline) forms, detectable via 1H^1H NMR (peak splitting) and UV-Vis (λmax shifts). For example, in DMSO-d₆, the enol form dominates (δ 12–14 ppm for -OH), while keto forms appear in nonpolar solvents. DFT calculations (B3LYP/6-31G*) can model tautomer ratios .

Q. What strategies address low solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • Derivatization : Convert carboxylic acid to methyl esters or amides (e.g., using SOCl₂/MeOH or EDC/NHS coupling).
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize in PBS at pH 7.4 (deprotonated carboxylate form).
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for enhanced bioavailability .

Q. How can regioselective functionalization at the 6-bromo position be achieved for SAR studies?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
  • Nucleophilic Substitution : Replace Br with amines (e.g., piperidine, CuI catalysis).
  • Photoredox Catalysis : For C-H activation adjacent to Br. Monitor regioselectivity via LC-MS and control reaction times to prevent over-substitution .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • DSC/TGA : Determine melting points under controlled heating rates (e.g., 5°C/min in N₂).
  • HPLC-PDA : Purity assessment (>95% by area normalization).
  • Interlab Validation : Compare data across multiple instruments (e.g., Bruker vs. Agilent NMR) to identify calibration discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.